1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine
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Overview
Description
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidine is a compound that features a guanidine group attached to a thiazole ring, which is further substituted with a biphenyl group
Preparation Methods
The synthesis of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Introduction of the Guanidine Group: The final step involves the guanylation of the thiazole derivative using reagents such as S-methylisothiourea or cyanamides.
Chemical Reactions Analysis
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the biphenyl group can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidine can be compared with other similar compounds such as:
1-(4-(Chloromethyl)thiazol-2-yl)guanidine: This compound features a chloromethyl group instead of the biphenyl group, which affects its reactivity and binding properties.
1-(4-Methyl-1,3-thiazol-2-yl)guanidine: The presence of a methyl group instead of the biphenyl group results in different chemical and biological properties.
2-(Thiazol-2-yl)guanidine: This compound lacks the biphenyl substitution, making it less bulky and potentially less selective in its interactions.
Properties
Molecular Formula |
C16H14N4S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C16H14N4S/c17-15(18)20-16-19-14(10-21-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H4,17,18,19,20) |
InChI Key |
MSOWAWJFGMWYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N=C(N)N |
Origin of Product |
United States |
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